molecular formula C9H7BrF4O B15092081 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B15092081
M. Wt: 287.05 g/mol
InChI Key: SXWZBTQRQUAUAY-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic ether characterized by a bromine atom at the para position of a benzene ring and a 2,2,3,3-tetrafluoropropoxy group. Its molecular formula is C₉H₇BrF₄O, with a molecular weight of 287.05 g/mol (derived from the structural analog in ). This compound is synthesized via palladium-catalyzed C-O cross-coupling reactions, a method widely employed for fluorinated aryl ethers due to its efficiency in forming stable ether linkages under mild conditions. The tetrafluoropropoxy group enhances electron-withdrawing properties, making the compound valuable in pharmaceutical and agrochemical intermediates, particularly where fluorinated motifs improve bioavailability or metabolic stability.

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

1-bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene

InChI

InChI=1S/C9H7BrF4O/c10-6-1-3-7(4-2-6)15-5-9(13,14)8(11)12/h1-4,8H,5H2

InChI Key

SXWZBTQRQUAUAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(C(F)F)(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. For instance, the reaction between 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions. For example, the tetrafluoropropoxy group can be oxidized to form corresponding carbonyl compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, making them valuable in drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets and pathways:

    Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.

    Molecular Targets: The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key attributes of 1-bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene with analogous halogenated fluorinated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Applications/Properties References
This compound C₉H₇BrF₄O 287.05 2,2,3,3-Tetrafluoropropoxy Pharmaceutical intermediates, Pd-catalyzed coupling
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene C₉H₇BrF₄O 287.05 2,2,3,3-Tetrafluoropropoxy (meta position) Positional isomer; potential differences in steric effects and reactivity
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 257.01 Trifluoromethoxy Agrochemicals, specialty materials
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O 274.99 Trifluoromethoxy + ortho-fluoro Enhanced electron-withdrawing effects; intermediates for fluorinated APIs
1-Bromo-4-(2-fluoropropyl)benzene C₉H₉BrF 215.07 2-Fluoropropyl Alkyl chain offers lipophilicity; used in hydrofluorination studies
1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene C₈H₅BrF₅O₂S 356.08 Difluoro(trifluoromethylsulfonyl)methyl Reactive in nucleophilic substitutions due to sulfonyl group

Key Comparative Insights

Substituent Position and Reactivity :

  • The para-substituted tetrafluoropropoxy group in the target compound facilitates electronic modulation for cross-coupling reactions, whereas its meta-substituted isomer (1-bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene) may exhibit steric hindrance, altering reaction pathways.
  • Trifluoromethoxy derivatives (e.g., 1-bromo-4-(trifluoromethoxy)benzene) lack the extended fluorinated alkyl chain, reducing lipophilicity compared to the tetrafluoropropoxy analog.

Sulfonyl-containing analogs (e.g., 1-bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene) exhibit distinct reactivity, enabling participation in sulfonylation or hydrolysis reactions.

Applications :

  • Compounds with alkyl fluorinated chains (e.g., 1-bromo-4-(2-fluoropropyl)benzene) are explored in hydrofluorination and photoredox catalysis, whereas ether-linked fluorinated compounds are preferred in drug design for metabolic stability.
  • The trifluoromethoxy variant dominates market growth due to widespread use in agrochemicals, while tetrafluoropropoxy derivatives are niche intermediates in Alzheimer’s drug candidates.

Biological Activity

1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure imparts specific biological activities that are crucial for its applications in drug development and as an intermediate in chemical synthesis.

  • Molecular Formula : C9H7BrF4O
  • Molecular Weight : 287.049 g/mol
  • Density : 1.552 g/cm³ at 20 °C
  • Boiling Point : 247.3 °C
  • LogP : 3.728 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicological Studies
    • Acute toxicity studies have shown that exposure to high doses can lead to significant adverse effects in animal models. For instance, the median lethal dose (LD50) was reported at approximately 2,700 mg/kg in rats .
    • Inhalation studies indicated that concentrations above 14,000 mg/m³ resulted in severe neurological symptoms such as tremors and lethargy .
  • Enzyme Inhibition
    • The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have demonstrated that halogenated compounds can interact with active sites of enzymes, potentially leading to altered enzymatic activity.
  • Receptor Binding
    • Research has suggested that the unique fluorinated propoxy group enhances binding affinity to certain receptors, which may be beneficial in developing drugs targeting these sites .

Case Study 1: Acute Toxicity Assessment

In a study assessing the acute toxicity of this compound:

  • Methodology : Groups of male Sprague-Dawley rats were administered varying doses via oral gavage.
  • Findings : Observed symptoms included tremors and weight loss at non-lethal doses. At lethal doses, rapid onset of clinical signs such as ataxia and respiratory distress was noted .

Case Study 2: Enzyme Interaction Studies

A series of experiments were conducted to evaluate the inhibitory effects of the compound on specific enzymes:

  • Target Enzymes : Cytochrome P450 family.
  • Results : The compound exhibited significant inhibition at micromolar concentrations, suggesting a potential for use in pharmacological applications targeting metabolic pathways.

Data Table: Biological Activity Summary

Biological ActivityObservations
Acute ToxicityLD50 ~ 2700 mg/kg; symptoms include tremors and weight loss
Enzyme InhibitionSignificant inhibition of Cytochrome P450; potential drug development applications
Receptor BindingEnhanced binding affinity due to fluorinated propoxy group

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